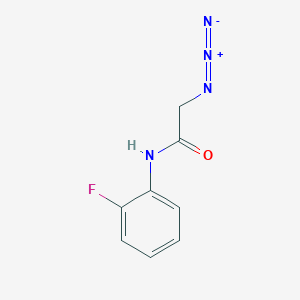
2-azido-N-(2-fluorophenyl)acetamide
描述
2-azido-N-(2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7FN4O It is a member of the azide family, characterized by the presence of an azido group (N3) attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30) under reflux conditions at 353 K for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
2-azido-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is a common reagent used in the synthesis of azides.
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride can be used for the reduction of azides.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
科学研究应用
2-azido-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be utilized in the development of new materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
作用机制
The mechanism of action of 2-azido-N-(2-fluorophenyl)acetamide involves the reactivity of the azido group. In bioconjugation, the azido group can react with alkynes to form stable triazole linkages through a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
2-azido-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in the para position.
2-azido-N-(2-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-azido-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom in the ortho position, which can influence its reactivity and interactions compared to its para-substituted or chloro-substituted analogs.
属性
IUPAC Name |
2-azido-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCAESUEKXXHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















